molecular formula C6H5ClOS B1586644 4-Methylthiophene-2-carbonyl chloride CAS No. 32990-47-9

4-Methylthiophene-2-carbonyl chloride

Cat. No. B1586644
CAS RN: 32990-47-9
M. Wt: 160.62 g/mol
InChI Key: LUEKBBMZPLXIQR-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carbonyl chloride is a chemical compound with the empirical formula C6H5ClOS . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-2-carbonyl chloride consists of a thiophene ring with a methyl group and a carbonyl chloride group attached . The molecular weight is 160.62 .


Physical And Chemical Properties Analysis

4-Methylthiophene-2-carbonyl chloride is a solid at room temperature . It has a density of 1.2873 g/mL at 25 °C and a refractive index of 1.581 .

Scientific Research Applications

Pharmaceutical Research

4-Methylthiophene-2-carbonyl chloride: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various thiophene derivatives that have potential therapeutic applications. For instance, thiophene moieties are present in drugs that exhibit anti-inflammatory and anticancer properties . This compound can be used to synthesize analogs for drug discovery, contributing to the development of new medications.

Material Science

In material science, 4-Methylthiophene-2-carbonyl chloride serves as a precursor for synthesizing thiophene-based polymers and small molecules. These materials are crucial for creating organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound’s ability to polymerize and form conductive materials makes it significant for advancing electronic and photonic technologies.

Chemical Synthesis

This compound is extensively used in chemical synthesis as a building block for various organic compounds. Its reactivity with nucleophiles allows for the formation of ketones, aldehydes, and carboxylic acids, which are fundamental in synthesizing more complex molecules . It is particularly useful in constructing thiophene rings, which are a core structure in many organic compounds.

Analytical Chemistry

4-Methylthiophene-2-carbonyl chloride: can be used as a standard or reagent in analytical chemistry to identify or quantify thiophene derivatives. Its well-defined properties, such as refractive index and density, make it suitable for use in calibrating instruments and validating analytical methods .

Environmental Applications

The environmental applications of 4-Methylthiophene-2-carbonyl chloride are primarily related to its role in research towards developing greener synthesis methods. As an intermediate, it can be used to create compounds that may degrade more readily in the environment, reducing the ecological impact of chemical pollutants .

Safety and Hazards

4-Methylthiophene-2-carbonyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEKBBMZPLXIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383745
Record name 4-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-2-carbonyl chloride

CAS RN

32990-47-9
Record name 4-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

220 cc of thionyl chloride were progressively added to 50 gm of 4-methyl-thiophene-2-carboxylic acid [prepared by process in Beil, Vol. 18, p. 294] and the mixture was heated to reflux for 1 hour. Excess thionyl chloride was evaporated off under reduced pressure and the residue was distilled under reduced pressure to obtain 51 gm of 4-methyl-thiophene-2-carboxylic acid chloride boiling at 112°-114° C. at 18 mm Hg. which was used as is for the next step. The light yellow liquid was soluble in ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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